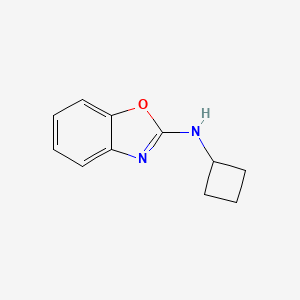

N-cyclobutyl-1,3-benzoxazol-2-amine

Description

N-Cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a cyclobutyl substituent on the nitrogen atom of the benzoxazole core. Benzoxazole derivatives are valued in medicinal chemistry for their structural rigidity, which enhances binding affinity to biological targets, and their versatility in accommodating diverse substituents to modulate pharmacological properties .

Properties

IUPAC Name |

N-cyclobutyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKQXTXBDIBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with a suitable cyclobutyl-containing precursor. One common method is the reaction of 2-aminophenol with cyclobutanone in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane under reflux conditions . This reaction yields N-cyclobutyl-1,3-benzoxazol-2-amine with moderate to good yields.

Industrial Production Methods

Industrial production of N-cyclobutyl-1,3-benzoxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-cyclobutyl-1,3-benzoxazol-2-one.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: N-cyclobutyl-1,3-benzoxazol-2-one.

Reduction: N-cyclobutyl-1,3-benzoxazol-2-amine derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

N-cyclobutyl-1,3-benzoxazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazol-2-amine derivatives exhibit significant variations in biological activity, synthetic accessibility, and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Antibacterial Activity

- N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine (Compound 4) Synthesis: Yielded 84% under solvent-free conditions, with a melting point of 255°C . Activity: Exhibited the highest antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with inhibition zones exceeding those of other derivatives (e.g., chloro- or phenyl-substituted analogs) .

N-[(2Z)-4-Chloro-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine (Compound 3)

N-Phenyl-1,3-benzoxazol-2-amine Derivatives (Compounds 15–26)

- Synthesis : Achieved 70–80% yields via I₂-mediated oxidative cyclodesulfurization, a cost-effective and eco-friendly method .

- Activity : Demonstrated broad-spectrum antimicrobial activity, with potency influenced by para-substituents on the phenyl ring (e.g., electron-withdrawing groups enhanced DNA gyrase inhibition) .

Cytochrome P-450 Inhibition

- 5-Chloro-1,3-benzoxazol-2-amine Activity: Inhibited retinoic acid (RA) metabolism by >50% at 100 μM, comparable to standard inhibitors like ketoconazole (87.5% inhibition) . Mechanism: The chloro group may coordinate with heme iron in P450 enzymes, disrupting catalytic activity.

Physicochemical Properties

Key Trends and Limitations

- Electron-Donating Groups: Methyl and amino substituents generally enhance antibacterial activity by improving solubility and target interaction .

- Halogen Substituents : Chloro groups are associated with P450 inhibition but may reduce antibacterial efficacy due to steric or electronic effects .

Biological Activity

N-cyclobutyl-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural framework of benzoxazoles allows them to interact with various biological targets effectively. N-cyclobutyl-1,3-benzoxazol-2-amine specifically has been investigated for its potential in treating several conditions due to its unique chemical structure.

The biological activity of N-cyclobutyl-1,3-benzoxazol-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins. This action is significant for its anti-inflammatory properties.

- Antimicrobial Activity : Studies have shown that N-cyclobutyl-1,3-benzoxazol-2-amine exhibits potent antibacterial activity against both gram-positive and gram-negative bacteria, as well as some fungi. It demonstrates particularly strong activity against Escherichia coli and Staphylococcus aureus at low concentrations .

Biological Activity Summary

The following table summarizes the biological activities and effects of N-cyclobutyl-1,3-benzoxazol-2-amine:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoxazole derivatives, including N-cyclobutyl-1,3-benzoxazol-2-amine. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations as low as 25 μg/mL against E. coli and moderate antifungal activity against Aspergillus species .

- Anti-inflammatory Properties : Research has shown that this compound effectively reduces inflammation in vitro by inhibiting pathways associated with COX enzymes. The inhibition of NF-kB activation further supports its role in modulating inflammatory responses.

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.